![molecular formula C16H19N5O3S B5304317 methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5304317.png)
methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a thioester derivative of tetrazole and piperidine, which has shown promising potential in various research areas.
Wirkmechanismus
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate exerts its biological effects by modulating various signaling pathways. It activates the caspase pathway to induce apoptosis in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis. Additionally, it reduces oxidative stress-induced neuronal damage by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has various biochemical and physiological effects, including:
1. Induction of Apoptosis: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate induces apoptosis in cancer cells by activating the caspase pathway.
2. Inhibition of Microbial Growth: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate inhibits the growth of bacteria and fungi by disrupting their cell wall synthesis.
3. Reduction of Oxidative Stress: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate reduces oxidative stress-induced neuronal damage by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Yield and Purity: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be synthesized in high yield and purity, making it suitable for various research applications.
2. Diverse Biological Effects: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown diverse biological effects, making it a potential candidate for various research areas.
Some of the limitations include:
1. Limited Studies: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has limited studies on its toxicity and side effects, making it difficult to determine its safety for human use.
2. Limited Stability: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has limited stability, making it difficult to store for long periods.
Zukünftige Richtungen
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has several potential future directions for scientific research. Some of the possible future directions include:
1. Drug Development: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be further studied for its potential as a drug candidate for various diseases, including cancer and microbial infections.
2. Toxicity Studies: Further studies can be conducted to determine the toxicity and side effects of Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate, making it safer for human use.
3. Structural Modification: Structural modification of Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be carried out to improve its stability and biological activity.
Conclusion:
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate is a promising chemical compound that has shown potential in various research areas, including anticancer, antimicrobial, and neuroprotective research. It can be synthesized using a one-pot reaction method and has diverse biological effects. However, further studies are required to determine its toxicity and side effects, making it safer for human use. Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has several potential future directions for scientific research, including drug development, toxicity studies, and structural modification.
Synthesemethoden
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate can be synthesized using a one-pot reaction method. The reaction involves the condensation of piperidine-4-carboxylic acid with thioacetic acid, followed by the addition of 1-phenyl-1H-tetrazole-5-thiol. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research. It has shown promising results in various research areas, including:
1. Anticancer Research: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
2. Antimicrobial Research: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
3. Neuroprotective Research: Methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxylate has shown neuroprotective effects against oxidative stress-induced neuronal damage. It acts by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes.
Eigenschaften
IUPAC Name |
methyl 1-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-24-15(23)12-7-9-20(10-8-12)14(22)11-25-16-17-18-19-21(16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKQQYCCNSCAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}piperidine-4-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.